2,2'-Dinitrobenzidine

Description

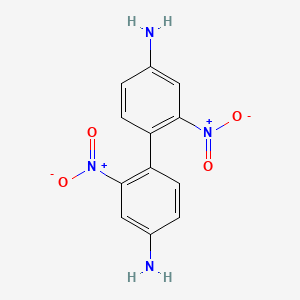

Structure

2D Structure

Properties

IUPAC Name |

4-(4-amino-2-nitrophenyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXQZAKAOGYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207266 | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-71-0 | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that nitrobenzidines, including 2,2’-dinitrobenzidine, are often involved in electrochemical reactions.

Mode of Action

2,2’-Dinitrobenzidine (also known as 2,3’-DNB) undergoes an electrochemical reduction process. This process involves a single diffusion-limited irreversible polarographic wave in buffered aqueous methanol. Microcoulometric experiments indicate a transfer of ten electrons in the reduction. Cyclic voltammetric studies show direct proof for the existence of a nitroso intermediate.

Biochemical Pathways

It is known that nitrobenzenes, including 2,2’-dinitrobenzidine, can be involved in various bacterial degradation pathways.

Pharmacokinetics

The ionisation constants of 2,2’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol. This could potentially impact its bioavailability.

Result of Action

The electrochemical reduction of 2,2’-dinitrobenzidine results in the formation of a nitroso intermediate.

Action Environment

The action of 2,2’-Dinitrobenzidine is influenced by the environment in which it is present. For instance, its electrochemical reduction occurs in buffered aqueous methanol. The stability and working potential range of the modified electrodes were also studied.

Biochemical Analysis

Biochemical Properties

2,2’-Dinitrobenzidine participates in various biochemical reactions. It can undergo reductive cyclization with hydrazine hydrate and Pd-C as a catalyst to form 3,8-DABCC and its 5-oxide derivative (3,8-DABCCNO). The compound can also be reduced electrochemically, a process that involves the transfer of ten electrons and results in the formation of a nitroso intermediate.

Cellular Effects

For instance, nitrobenzene can cause oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. It’s plausible that 2,2’-Dinitrobenzidine could have similar effects due to its structural similarity to nitrobenzene.

Molecular Mechanism

The molecular mechanism of 2,2’-Dinitrobenzidine involves its reduction, which is a ten-electron process resulting in the formation of a nitroso intermediate. This process is facilitated by the presence of the nitro groups, which are electron-withdrawing and can stabilize the negative charge developed during reduction.

Biological Activity

2,2'-Dinitrobenzidine (DNB) is an aromatic amine compound that has garnered attention due to its biological activities, particularly its potential as a carcinogen and its effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity of DNB, including its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : C12H10N4O4

- Molecular Weight : 270.23 g/mol

- Structure : DNB consists of two nitro groups attached to a benzidine backbone, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DNB is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules. Key mechanisms include:

- DNA Interaction : DNB can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

- Oxidative Stress : The compound induces oxidative stress in cells, resulting in cellular damage and apoptosis.

- Enzyme Inhibition : DNB has been shown to inhibit various enzymes, affecting metabolic pathways.

Toxicological Effects

DNB is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Its toxicological profile includes:

- Carcinogenicity : Studies have linked DNB exposure to bladder cancer in humans.

- Genotoxicity : DNB exhibits mutagenic properties as evidenced by various assays, including the Ames test.

- Reproductive Toxicity : Animal studies indicate potential reproductive and developmental toxicity.

Case Study 1: Carcinogenic Effects in Workers

A study conducted among workers in the dye industry revealed a significant correlation between DNB exposure and increased incidence of bladder cancer. The cohort study followed over 1,000 workers over a 20-year period, demonstrating a dose-response relationship between exposure levels and cancer risk.

| Exposure Level (ppm) | Cancer Incidence (%) |

|---|---|

| 0-10 | 5 |

| 11-20 | 15 |

| >20 | 30 |

Case Study 2: Genotoxicity in Animal Models

In vivo studies using mice exposed to DNB showed a marked increase in DNA adduct formation. The liver and bladder tissues were primarily affected, indicating that these organs are critical targets for DNB's genotoxic effects.

| Tissue Type | DNA Adducts Detected (adducts/10^6 nucleotides) |

|---|---|

| Liver | 12 |

| Bladder | 25 |

Research Findings

Recent research has expanded the understanding of DNB's biological activity:

- A study published in Environmental Health Perspectives highlighted the role of oxidative stress in mediating DNB's toxic effects on renal cells. The findings suggested that antioxidant treatment could mitigate some of the damage caused by DNB exposure.

- Another investigation demonstrated that co-exposure to other environmental pollutants exacerbated the genotoxic effects of DNB, indicating a need for further research into combined exposure scenarios.

Scientific Research Applications

Applications in Organic Synthesis

DNB is widely used as an intermediate in the synthesis of dyes and pigments. Its ability to undergo electrophilic substitution reactions makes it a valuable building block for creating more complex organic molecules.

Table 1: DNB Derivatives and Their Applications

| Derivative | Synthesis Method | Applications |

|---|---|---|

| 3,3'-Dichlorobenzidine | Nitration of benzidine | Dye manufacturing |

| 3,3'-Dimethyl-5,5'-dinitrobenzidine | Reduction of DNB | Analytical reagents |

| 4,4'-Diaminodiphenylsulfone | Reaction with DNB | Polymer production |

Analytical Chemistry

DNB serves as a reagent in various analytical methods, particularly in colorimetric assays for detecting free chlorine and other halogens in water samples. Its intense yellow coloration allows for easy visual identification and quantification.

Case Study: Detection of Free Chlorine

In a study conducted by the Illinois State Water Survey, DNB was utilized to create a colorimetric assay for measuring free chlorine levels in water. The assay demonstrated high sensitivity, with a detection limit of . The intense yellow color produced by DNB facilitated the measurement process, making it an effective tool for environmental monitoring .

Material Science

Recent advancements have highlighted the potential use of DNB in developing covalent organic frameworks (COFs). These frameworks are porous materials that can be used for gas storage, catalysis, and drug delivery systems.

Table 2: Properties of COFs Derived from DNB

| COF Type | Surface Area (m²/g) | Stability | Potential Uses |

|---|---|---|---|

| Azo-COF | 2105 | High thermal stability | Gas adsorption |

| TpBD-COF | 668 | Moderate stability | Catalytic applications |

Toxicological Studies

Despite its utility, DNB is also known for its mutagenic properties. Research has shown that exposure to DNB can lead to DNA damage in various biological systems. Studies have indicated that the mutagenicity of DNB can be reduced through chemical modifications or by using protective agents during exposure .

Comparison with Similar Compounds

Chemical Structure and Positional Isomerism

| Compound | CAS Number | Substituent Positions | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| 2,2'-Dinitrobenzidine | 5855-71-0 | 2,2' | C₁₂H₁₀N₄O₄ | Nitro groups in ortho positions |

| 3,3'-Dinitrobenzidine | 6271-79-0 | 3,3' | C₁₂H₁₀N₄O₄ | Nitro groups in meta positions |

| Benzidine | 92-87-5 | None (parent compound) | C₁₂H₁₂N₂ | 4,4'-diaminobiphenyl |

| Benzidine-2,2'-disulfonic acid | 117-61-3 | 2,2' | C₁₂H₁₂N₂O₆S₂ | Sulfonic acid groups instead of nitro |

- Positional Effects : The nitro group placement significantly alters electronic properties. For example, 3,3'-dinitrobenzidine is electron-withdrawing, making it suitable for covalent organic frameworks (COFs) with tunable electronic properties . In contrast, This compound exhibits intense yellow coloration and stability under chlorination, ideal for analytical applications .

Preparation Methods

Preparation via 2,2'-Dinitrodibenzyl (Patent CN104610065A)

This method involves the synthesis of 2,2'-dinitrodibenzyl, which can be further transformed into this compound. The key features and steps are:

- Reagents and Solvents:

- Sodium methoxide dispersed in paraffin oil (replacing Sherwood oil for better stability and environmental profile)

- Ortho-nitrotoluene and formamide (methane amide) as reactants

- Reaction Conditions:

- Temperature controlled between 5–15°C during the reaction

- Two-stage insulation: 4 hours at 5–10°C, followed by 6 hours at 10–15°C

- Process Steps:

- Dispersion of sodium methoxide in paraffin oil

- Dropwise addition of ortho-nitrotoluene and formamide

- Incubation (insulation) under controlled temperature

- Hydrolysis at 30–40°C for 0.5–1 hour using paraffin oil wet goods

- Dealcoholization by distillation at temperatures ≤ 95°C to remove methyl alcohol

- Separation by filtration at 30–40°C

- Washing and drying of the final product

- Yields and Advantages:

- Yield of 2,2'-dinitrodibenzyl is approximately 82.5%

- Use of paraffin oil reduces solvent consumption and improves safety

- Methane amide is a cost-effective and stable alternative to ethyl formate, reducing reaction hazards

- Alcohol removal prior to separation improves product precipitation and yield

- Reduced pollutant emissions and easier waste treatment

| Step | Conditions | Notes |

|---|---|---|

| Dispersion | Sodium methoxide + paraffin oil | Replaces Sherwood oil for better stability |

| Addition | Ortho-nitrotoluene + formamide | Dropwise, temperature 5–15°C |

| Incubation | Two-stage insulation | 4h at 5–10°C, 6h at 10–15°C |

| Hydrolysis | 30–40°C, 0.5–1h | Using paraffin oil wet goods |

| Dealcoholization | ≤95°C distillation | Removes methyl alcohol |

| Separation | Filtration at 30–40°C | Press or suction filtration |

| Final product yield | 82.5% | Improved yield and purity |

Preparation via 1,2-Bis(2-nitrophenyl)ethanol and Borohydride Reduction (Patent CN105753709A)

This method involves a multi-step synthesis starting from o-nitrotoluene and o-nitrobenzaldehyde, leading to 2,2'-dinitrobibenzyl, which is closely related to this compound:

- Key Steps:

- Formation of 1,2-bis(2-nitrophenyl)ethanol by reaction of o-nitrotoluene and o-nitrobenzaldehyde in the presence of potassium hydroxide and an ionic liquid catalyst at low temperature (-5 to 5°C).

- Reduction of 1,2-bis(2-nitrophenyl)bromoethane using sodium borohydride in diethylene glycol dimethyl ether at ≤30°C.

- Isolation and recrystallization of crude 2,2'-dinitrobibenzyl.

- Yields:

- 1,2-bis(2-nitrophenyl)ethanol: ~75.5–76.4%

- 2,2'-dinitrobibenzyl: ~92.5%

- Advantages:

- Use of ionic liquid catalyst improves reaction efficiency and selectivity.

- Low temperature control prevents side reactions and decomposition.

- High purity product obtained after recrystallization.

| Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,2-bis(2-nitrophenyl)ethanol | o-Nitrotoluene + o-nitrobenzaldehyde, KOH, ionic liquid, -5 to 5°C | 75.5–76.4 | Ionic liquid catalyst improves yield |

| 2,2'-dinitrobibenzyl | 1,2-bis(2-nitrophenyl)bromoethane + NaBH4, diethylene glycol dimethyl ether, ≤30°C | 92.5 | High purity after recrystallization |

Comparative Analysis of Preparation Methods

| Aspect | Method via Sodium Methoxide + Paraffin Oil (CN104610065A) | Method via Borohydride Reduction (CN105753709A) |

|---|---|---|

| Starting materials | Ortho-nitrotoluene, formamide | o-Nitrotoluene, o-nitrobenzaldehyde |

| Reaction medium | Paraffin oil, sodium methoxide | Diethylene glycol dimethyl ether, ionic liquid catalyst |

| Temperature control | 5–15°C | -5 to 30°C |

| Key reagents | Sodium methoxide, methane amide | Sodium borohydride, potassium hydroxide |

| Yield | 82.5% (2,2'-dinitrodibenzyl) | 92.5% (2,2'-dinitrobibenzyl) |

| Environmental impact | Reduced solvent use, less pollutant emission | Use of ionic liquids reduces waste, low temperature |

| Safety considerations | Stable solvents, controlled temperature | Temperature control to prevent explosion |

| Product purity | High after washing and drying | High after recrystallization |

Research Findings and Notes

- Replacement of Sherwood oil with paraffin oil significantly improves operational safety and reduces solvent consumption due to higher boiling point and inertness of paraffin oil.

- Methane amide as a reagent offers cost advantages and milder reaction conditions compared to ethyl formate, reducing the risk of runaway reactions.

- The use of ionic liquids in the condensation step enhances catalyst efficiency and selectivity, contributing to better yields and product purity.

- Low temperature control during addition and reaction phases is critical to avoid side reactions and ensure safety, especially when handling nitro compounds and borohydrides.

- Removal of alcohol by distillation before product separation improves crystallization and yield, and facilitates recovery of methyl alcohol for reuse.

- The final products exhibit melting points around 120–121°C and high purity confirmed by NMR and recrystallization data.

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Sodium Methoxide + Paraffin Oil) | Method 2 (Borohydride Reduction) |

|---|---|---|

| Reaction temperature | 5–15°C | -5 to 30°C |

| Reaction time | 10 hours total (4h + 6h insulation) | 2 hours post-addition + reaction steps |

| Solvent | Paraffin oil | Diethylene glycol dimethyl ether |

| Catalyst/Promoter | Sodium methoxide, methane amide | Potassium hydroxide, ionic liquid catalyst |

| Yield | 82.5% | 92.5% |

| Purification | Filtration, washing, drying | Recrystallization from methanol |

| Environmental/Safety Notes | Reduced solvent emissions, stable solvents | Low temperature, ionic liquid reduces waste |

Q & A

Q. What are the established synthetic routes for 2,2'-Dinitrobenzidine, and how do reaction conditions influence yield?

- Methodological Answer : this compound (CAS 5855-71-0) is synthesized via nitration of benzidine derivatives. A documented procedure involves nitration of N,N'-di-p-toluenesulfonyl benzidine with concentrated nitric acid in glacial acetic acid, followed by hydrolysis using concentrated sulfuric acid to remove sulfonyl groups . Alternative methods include reduction of nitro intermediates with tin(II) chloride or sodium dithionite . Key variables affecting yield include nitration temperature (optimized at 0–5°C to avoid over-nitration) and hydrolysis duration (typically 2–4 hours). Reported yields range from 50% to 75%, with discrepancies attributed to purity of starting materials and stoichiometric control of nitrating agents .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, with ≥95.0% purity achievable via recrystallization from methanol . Structural confirmation employs Fourier-Transform Infrared Spectroscopy (FTIR) to identify nitro (N–O stretching at ~1520 cm⁻¹) and aromatic amine (N–H bending at ~1600 cm⁻¹) functional groups. Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆ resolves aromatic protons (δ 7.8–8.2 ppm) and amine protons (δ 5.2–5.5 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS as acutely toxic (Category 4, H302), skin/eye irritant (H315/H319), and respiratory tract irritant (H335) . Mandatory precautions include:

- Use of nitrile gloves, lab coats, and fume hoods with ≥0.5 m/s airflow.

- Immediate decontamination of spills with 10% sodium bicarbonate solution.

- Storage in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How does the stereochemical behavior of this compound compare to its 3,3'-isomer, particularly regarding atropisomerism?

- Methodological Answer : Unlike 3,3'-dinitrobenzidine, which exhibits atropisomerism due to restricted rotation around the biphenyl axis , 2,2'-substitution imposes steric hindrance closer to the central bond, potentially enhancing rotational barriers. Researchers should employ dynamic NMR (DNMR) at variable temperatures (e.g., 298–373 K) to quantify rotational energy barriers. Computational modeling (DFT at B3LYP/6-31G* level) can predict torsional angles and compare them with crystallographic data (if available) .

Q. What analytical techniques resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Discrepancies in toxicity data (e.g., oral LD₅₀ ranging from 300–500 mg/kg in rodents) may arise from impurities or isomer contamination. Researchers should:

- Perform LC-MS to detect trace isomers (e.g., 3,3'-dinitrobenzidine) or byproducts.

- Validate toxicity via in vitro assays (e.g., Ames test for mutagenicity) using HPLC-purified samples .

Q. How do solvent systems and pH influence the stability of this compound in solution?

- Methodological Answer : Stability studies in aqueous (pH 2–12) and organic (DMSO, methanol) solvents reveal:

- Aqueous solutions : Degradation occurs at pH > 9 via nitro-group hydrolysis, forming benzidine derivatives (monitored by UV-Vis at 420 nm).

- Organic solvents : DMSO induces gradual oxidation, detectable via HPLC retention time shifts.

Recommended storage: Neutral pH, anhydrous methanol at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.